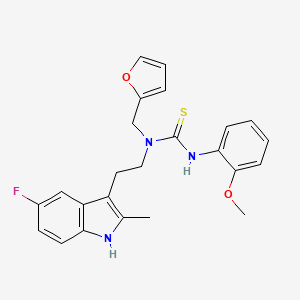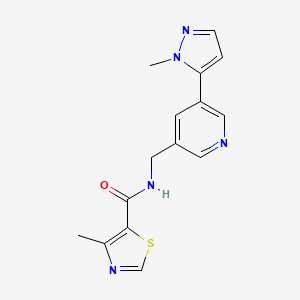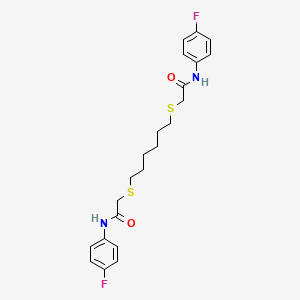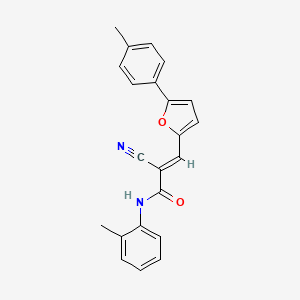![molecular formula C12H13N3O2 B2871359 (5Z)-2-amino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazol-4-one CAS No. 855157-78-7](/img/structure/B2871359.png)
(5Z)-2-amino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5Z)-2-amino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazol-4-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, there are related compounds that have been synthesized. For instance, a compound derived from o-phenylenediamine and 5-methoxysalicaldehyde was synthesized and characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques . Another compound, (5Z)-2-(4-Methoxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-3,5-dihydro-4H-imidazol-4-one, was synthesized from 2c, urea, and ammonium acetate .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with methoxyphenyl groups and imidazolone structures are synthesized through various chemical reactions, including reactions with hydrazine hydrate, acetylacetone, and alkoxycarbonyl isothiocyanates. These syntheses are crucial for creating derivatives with potential biological and chemical applications. For example, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the compound's relevance in cancer research (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activities
Derivatives of imidazol-4-one and similar compounds have been studied for their antimicrobial activities. The synthesis of novel 1,2,4-triazole derivatives, for instance, provides insights into their potential as antimicrobial agents. Some of these compounds have shown good or moderate activities against test microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Anti-inflammatory Agents
The structural motifs present in "(5Z)-2-amino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazol-4-one" are common in compounds explored for their anticancer and anti-inflammatory properties. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been investigated for their analgesic and anti-inflammatory activities, highlighting the potential therapeutic applications of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
Pyranopyrazole derivatives, structurally related to the compound , have been synthesized and evaluated as corrosion inhibitors for mild steel in HCl solution. These studies provide insights into the application of such compounds in protecting metals against corrosion, demonstrating the versatility of these chemical structures in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with bacterial receptors and cell protein tubulin , which play crucial roles in bacterial infections and cell division respectively .
Mode of Action
It’s suggested that the compound may exhibit antimicrobial action against certain microbes . In the context of similar compounds, they have been found to induce caspase-dependent apoptosis and inhibit mTORC1 and mTORC2 .
Biochemical Pathways
Compounds with similar structures have been found to affect the polymerization of microtubules , which are key components in cell division.
Result of Action
The compound has been found to exhibit antimicrobial action against certain microbes . Additionally, a compound with a similar structure was found to have a cytostatic effect on the A549 cells, a human epithelial carcinoma cancer cell line .
Action Environment
This compound could potentially serve as a lead compound for additional investigation into the mechanism of cytostatic action, and further structural optimization .
Propiedades
IUPAC Name |
(5Z)-2-amino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-9(11(16)14-12(15)13)7-8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H2,13,14,16)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCSPQAQOXMVFO-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2OC)C(=O)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=CC=C2OC)/C(=O)N=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-benzyl-4-{[bis(methylsulfanyl)methylidene]amino}-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2871276.png)



![5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B2871281.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)

![5-[1-[(4-Fluorophenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2871290.png)



![4-fluoro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2871296.png)

